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Compound of Interest

Compound Name: MY-5445

Cat. No.: B1676881 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

conducting cytotoxicity assays with MY-5445, a phosphodiesterase type 5 inhibitor. The primary

application of MY-5445 in this context is to act as a chemosensitizing agent, enhancing the

cytotoxic effects of conventional anticancer drugs in multidrug-resistant (MDR) cancer cells.

Introduction

MY-5445 has been identified as a selective modulator of the ATP-binding cassette (ABC)

transporter ABCG2.[1][2][3] Overexpression of ABCG2 in cancer cells is a significant

mechanism of multidrug resistance, leading to the failure of chemotherapy.[1][2][3] MY-5445
inhibits the drug efflux function of ABCG2, thereby increasing the intracellular concentration

and potentiating the cytotoxicity of anticancer drugs that are substrates of this transporter.[1][2]

[3] Furthermore, MY-5445 has been shown to enhance drug-induced apoptosis in ABCG2-

overexpressing cancer cells.[1][2][3]

These protocols are designed to assess the in vitro cytotoxicity of MY-5445 in combination with

various chemotherapeutic agents. The assays described include a cell viability assay (MTT), a

cytotoxicity assay based on membrane integrity (LDH release), and an apoptosis assay

(Annexin V/Propidium Iodide staining with flow cytometry).
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Data Presentation
The following tables summarize the quantitative data on the efficacy of MY-5445 in reversing

ABCG2-mediated multidrug resistance. The data is derived from studies using various cancer

cell lines and their ABCG2-overexpressing, multidrug-resistant variants.

Table 1: Effect of MY-5445 on the Cytotoxicity of Mitoxantrone, SN-38, and Topotecan in

HEK293 and R482-HEK293 Cells
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Cell Line Treatment IC50 (nM) ± SD Fold-Reversal (FR)

HEK293 (Parental) Mitoxantrone 15.3 ± 2.1 -

Mitoxantrone + 3 µM

MY-5445
13.9 ± 1.8 1.1

R482-HEK293

(ABCG2-

overexpressing)

Mitoxantrone 289.4 ± 25.1 -

Mitoxantrone + 0.5 µM

MY-5445
45.2 ± 5.3 6.4

Mitoxantrone + 1 µM

MY-5445
21.7 ± 3.1 13.3

Mitoxantrone + 2 µM

MY-5445
10.1 ± 1.5 28.7

Mitoxantrone + 3 µM

MY-5445
6.2 ± 0.9 46.7

HEK293 (Parental) SN-38 2.1 ± 0.3 -

SN-38 + 3 µM MY-

5445
1.9 ± 0.2 1.1

R482-HEK293

(ABCG2-

overexpressing)

SN-38 89.6 ± 9.8 -

SN-38 + 0.5 µM MY-

5445
12.3 ± 1.7 7.3

SN-38 + 1 µM MY-

5445
6.5 ± 0.8 13.8

SN-38 + 2 µM MY-

5445
3.8 ± 0.5 23.6

SN-38 + 3 µM MY-

5445
2.5 ± 0.4 35.8
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HEK293 (Parental) Topotecan 18.7 ± 2.5 -

Topotecan + 3 µM MY-

5445
16.9 ± 2.1 1.1

R482-HEK293

(ABCG2-

overexpressing)

Topotecan 412.5 ± 45.3 -

Topotecan + 0.5 µM

MY-5445
65.4 ± 7.9 6.3

Topotecan + 1 µM MY-

5445
33.1 ± 4.2 12.5

Topotecan + 2 µM MY-

5445
18.2 ± 2.3 22.7

Topotecan + 3 µM MY-

5445
11.5 ± 1.6 35.9

IC50 values represent the mean ± standard deviation from at least three independent

experiments. Fold-reversal (FR) is calculated by dividing the IC50 of the anticancer drug alone

by the IC50 in the presence of MY-5445.[1]

Table 2: Reversal of Multidrug Resistance by MY-5445 in S1-M1-80 and H460-MX20 Cancer

Cells
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Cell Line Treatment IC50 (nM) ± SD Fold-Reversal (FR)

S1 (Parental Colon

Cancer)
Mitoxantrone 12.8 ± 1.7 -

Mitoxantrone + 3 µM

MY-5445
11.5 ± 1.4 1.1

S1-M1-80 (ABCG2-

overexpressing)
Mitoxantrone 356.7 ± 38.9 -

Mitoxantrone + 3 µM

MY-5445
6.7 ± 0.9 53.2

S1 (Parental Colon

Cancer)
SN-38 2.5 ± 0.4 -

SN-38 + 3 µM MY-

5445
2.2 ± 0.3 1.1

S1-M1-80 (ABCG2-

overexpressing)
SN-38 78.9 ± 8.7 -

SN-38 + 3 µM MY-

5445
2.9 ± 0.5 27.2

H460 (Parental Lung

Cancer)
Mitoxantrone 10.5 ± 1.3 -

Mitoxantrone + 3 µM

MY-5445
9.8 ± 1.1 1.1

H460-MX20 (ABCG2-

overexpressing)
Mitoxantrone 298.4 ± 32.1 -

Mitoxantrone + 3 µM

MY-5445
5.9 ± 0.8 50.6

H460 (Parental Lung

Cancer)
Topotecan 15.2 ± 2.1 -

Topotecan + 3 µM MY-

5445
14.1 ± 1.9 1.1
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H460-MX20 (ABCG2-

overexpressing)
Topotecan 389.1 ± 41.5 -

Topotecan + 3 µM MY-

5445
10.3 ± 1.4 37.8

IC50 values represent the mean ± standard deviation from at least three independent

experiments. Fold-reversal (FR) is calculated by dividing the IC50 of the anticancer drug alone

by the IC50 in the presence of MY-5445.[1]
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Caption: Mechanism of MY-5445 in overcoming ABCG2-mediated multidrug resistance.
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Caption: General experimental workflow for assessing the cytotoxic effects of MY-5445.
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Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in

living cells is quantified spectrophotometrically.

Materials:

Parental and ABCG2-overexpressing cancer cell lines (e.g., S1 and S1-M1-80)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

MY-5445

Chemotherapeutic agent (e.g., Mitoxantrone)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well flat-bottom plates

Microplate reader

Protocol:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.
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Treatment:

Prepare serial dilutions of the chemotherapeutic agent in culture medium, both with and

without a fixed concentration of MY-5445 (e.g., 1, 2, or 3 µM).

Remove the medium from the wells and add 100 µL of the drug-containing medium.

Include wells with medium only (blank), cells with medium (negative control), and cells

with MY-5445 alone.

Incubate for 48-72 hours.

MTT Addition and Incubation:

Add 10 µL of MTT solution to each well.

Incubate for 4 hours at 37°C.

Solubilization:

Carefully remove the medium containing MTT.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from

cells with damaged plasma membranes, serving as an indicator of cytotoxicity.

Materials:

Parental and ABCG2-overexpressing cancer cell lines
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Complete cell culture medium

MY-5445

Chemotherapeutic agent

LDH cytotoxicity assay kit (commercially available)

96-well flat-bottom plates

Microplate reader

Protocol:

Cell Seeding and Treatment:

Follow steps 1 and 2 of the MTT assay protocol.

Assay Procedure:

Prepare controls as per the manufacturer's instructions: spontaneous LDH release

(untreated cells), maximum LDH release (cells treated with lysis buffer), and background

(medium only).

Transfer an appropriate volume of supernatant from each well to a new 96-well plate.

Add the LDH reaction mixture to each well.

Incubate for the time specified in the kit's protocol (usually 15-30 minutes) at room

temperature, protected from light.

Add the stop solution.

Data Acquisition:

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a

microplate reader.
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Calculate the percentage of cytotoxicity using the formula provided by the manufacturer,

correcting for spontaneous and maximum LDH release.

Apoptosis Assay using Annexin V and Propidium Iodide
(PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer

leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates

with DNA but cannot cross the membrane of live or early apoptotic cells.

Materials:

Parental and ABCG2-overexpressing cancer cell lines

6-well plates

MY-5445

Chemotherapeutic agent

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

Flow cytometer

Protocol:

Cell Seeding and Treatment:

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after

treatment.

Treat cells with the desired concentrations of the chemotherapeutic agent with or without

MY-5445 for the desired time (e.g., 24-48 hours).

Cell Harvesting and Staining:

Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization.
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Wash the cells with cold PBS and centrifuge.

Resuspend the cell pellet in 1X binding buffer provided in the kit.

Add Annexin V-FITC and PI to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add additional 1X binding buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Use unstained, Annexin V only, and PI only stained cells as controls for setting up

compensation and gates.

Data Analysis:

Quantify the percentage of cells in each quadrant:

Annexin V- / PI- : Viable cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic/necrotic cells

Annexin V- / PI+ : Necrotic cells

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://e-century.us/files/ajcr/10/1/ajcr0105816.pdf
https://pubmed.ncbi.nlm.nih.gov/32064159/
https://pubmed.ncbi.nlm.nih.gov/32064159/
https://pubmed.ncbi.nlm.nih.gov/32064159/
https://www.benchchem.com/product/b1676881#cytotoxicity-assay-protocol-using-my-5445
https://www.benchchem.com/product/b1676881#cytotoxicity-assay-protocol-using-my-5445
https://www.benchchem.com/product/b1676881#cytotoxicity-assay-protocol-using-my-5445
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

